molecular formula C8H6ClFO B1612812 2-Fluoro-3-methylbenzoyl chloride CAS No. 1000339-85-4

2-Fluoro-3-methylbenzoyl chloride

Cat. No. B1612812
M. Wt: 172.58 g/mol
InChI Key: NSTPTACIJICVFN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6ClFO and a molecular weight of 172.59 . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylbenzoyl chloride has been investigated using gas electron diffraction data . The molecules exist in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .


Physical And Chemical Properties Analysis

2-Fluoro-3-methylbenzoyl chloride is a colorless to light yellow liquid . It has a molecular weight of 172.59 .

Safety And Hazards

2-Fluoro-3-methylbenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPTACIJICVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616996
Record name 2-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylbenzoyl chloride

CAS RN

1000339-85-4
Record name 2-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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